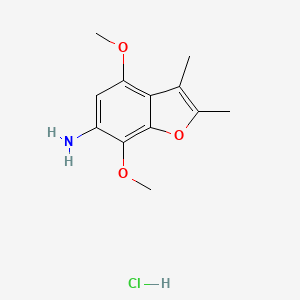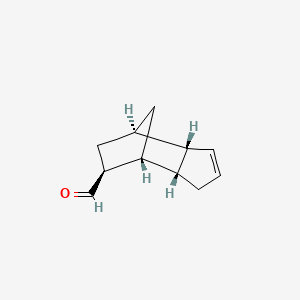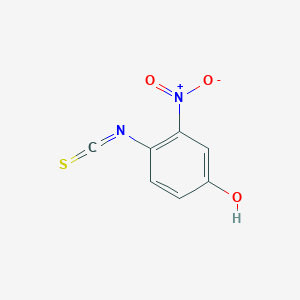
4-Isothiocyanato-3-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol,4-isothiocyanato-3-nitro- is an organic compound characterized by the presence of a phenol group substituted with an isothiocyanate and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenol,4-isothiocyanato-3-nitro- can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with thiophosgene to introduce the isothiocyanate group. The reaction typically occurs under mild conditions with dimethylbenzene as the solvent and nitrogen protection to prevent oxidation . Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts to convert the corresponding amines into isothiocyanates .
Industrial Production Methods: Industrial production of Phenol,4-isothiocyanato-3-nitro- often employs the reaction of phenyl chlorothionoformate with primary amines. This method is preferred due to its efficiency and the high yield of the desired product . the cost and availability of phenyl chlorothionoformate can be limiting factors.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol,4-isothiocyanato-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as primary amines and bases like triethylamine are often used.
Major Products:
Oxidation: Reduction of the nitro group yields amino derivatives.
Substitution: Reaction with amines forms thiourea derivatives.
Applications De Recherche Scientifique
Phenol,4-isothiocyanato-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol,4-isothiocyanato-3-nitro- involves its reactivity with nucleophiles due to the presence of the isothiocyanate group. This group acts as an electrophile, making the compound susceptible to nucleophilic attack, leading to the formation of thiourea derivatives. The nitro group can also undergo reduction, influencing the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Phenyl isothiocyanate: Similar in structure but lacks the nitro group, making it less reactive in certain conditions.
4-Nitrophenyl isothiocyanate: Shares the nitro and isothiocyanate groups but differs in the position of the substituents.
Propriétés
Numéro CAS |
87200-48-4 |
|---|---|
Formule moléculaire |
C7H4N2O3S |
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
4-isothiocyanato-3-nitrophenol |
InChI |
InChI=1S/C7H4N2O3S/c10-5-1-2-6(8-4-13)7(3-5)9(11)12/h1-3,10H |
Clé InChI |
ZIQUBPCXPIDWOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)[N+](=O)[O-])N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


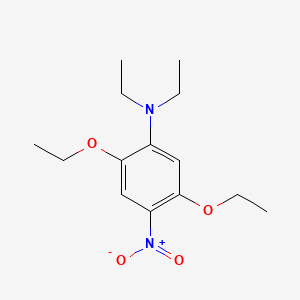

![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
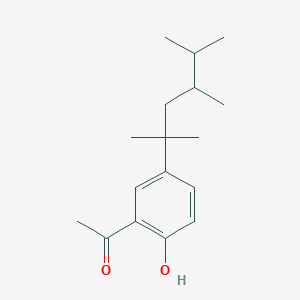
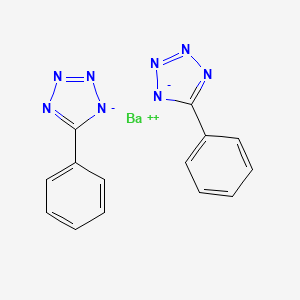
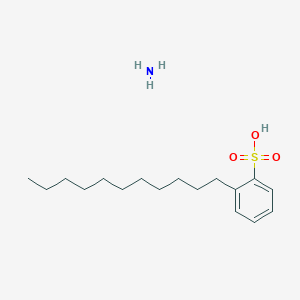

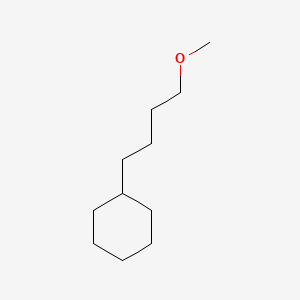
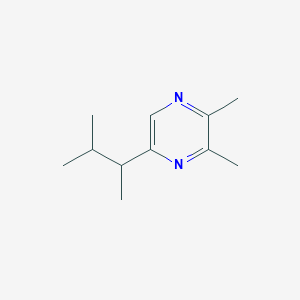
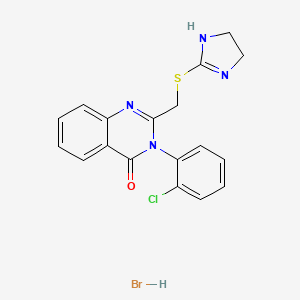

![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
